1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a phospholipid with stearoyl and myristoyl acyl chains . It can be used to compose liposomes for the study of membrane bilayers .
Synthesis Analysis
SMPC, a chemically defined phosphatidylcholine, may be used to compose the phospholipid bilayers of liposomes . The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .Molecular Structure Analysis
SMPC is an asymmetrical phosphatidylcholine containing a myristic acid (14:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position . It is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively .Chemical Reactions Analysis
The binding of hematoporphyrin (HP) to liposomes composed of SMPC has been investigated at different temperatures .Physical And Chemical Properties Analysis
SMPC is a phospholipid having a dipolar head group and hydrocarbon chain . The phase transition temperature for SMPC for the change from the gel to the liquid crystalline phase has been reported to be 30°C .Scientific Research Applications
Biomarker for IgG4-Related Disease
- Scientific Field: Medical Research, specifically Immunology .
- Summary of Application: SMPC has been identified as a potential biomarker for distinguishing IgG4-related disease (IgG4-RD) from other diseases such as pancreatic cancer (PC) and Sjogren’s syndrome (SS) .
- Methods of Application: Untargeted liquid chromatography–tandem mass spectrometry metabolomics profiling of plasma samples from a cohort comprising healthy controls (HCs) and patients with IgG4-RD, PC, and SS was performed . A random forest machine learning model was used to verify the relevance of the identified metabolites in the diagnosis of different diseases and the prediction of disease prognosis .
- Results: Five metabolites, including SMPC, were proved to be valuable biomarkers for IgG4-RD. These metabolites were useful in distinguishing between IgG4-RD, PC, SS, and HC with an area under the curve (AUC) of 1 .
Component of Liposome Phospholipid Bilayers
- Scientific Field: Biochemistry and Drug Delivery .
- Summary of Application: SMPC is a chemically defined phosphatidylcholine that may be used to compose the phospholipid bilayers of liposomes .
- Methods of Application: The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .
- Results: The results of this application were not specified in the sources .
Biomarker for Different Diseases
- Scientific Field: Medical Research, specifically Immunology .
- Summary of Application: SMPC has been identified as a potential biomarker for distinguishing different diseases such as IgG4-related disease (IgG4-RD), pancreatic cancer (PC), and Sjogren’s syndrome (SS) .
- Methods of Application: Untargeted liquid chromatography–tandem mass spectrometry metabolomics profiling of plasma samples from a cohort comprising healthy controls (HCs) and patients with IgG4-RD, PC, and SS was performed . A random forest machine learning model was used to verify the relevance of the identified metabolites in the diagnosis of different diseases and the prediction of disease prognosis .
- Results: Five metabolites, including SMPC, were proved to be valuable biomarkers for IgG4-RD. These metabolites were useful in distinguishing between IgG4-RD, PC, SS, and HC with an area under the curve (AUC) of 1 .
Component of Liposome Phospholipid Bilayers
- Scientific Field: Biochemistry and Drug Delivery .
- Summary of Application: SMPC is a chemically defined phosphatidylcholine that may be used to compose the phospholipid bilayers of liposomes .
- Methods of Application: The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .
- Results: The results of this application were not specified in the sources .
Biomarker for Different Diseases
- Scientific Field: Medical Research, specifically Immunology .
- Summary of Application: SMPC has been identified as a potential biomarker for distinguishing different diseases such as IgG4-related disease (IgG4-RD), pancreatic cancer (PC), and Sjogren’s syndrome (SS) .
- Methods of Application: Untargeted liquid chromatography–tandem mass spectrometry metabolomics profiling of plasma samples from a cohort comprising healthy controls (HCs) and patients with IgG4-RD, PC, and SS was performed . A random forest machine learning model was used to verify the relevance of the identified metabolites in the diagnosis of different diseases and the prediction of disease prognosis .
- Results: Five metabolites, including SMPC, were proved to be valuable biomarkers for IgG4-RD. These metabolites were useful in distinguishing between IgG4-RD, PC, SS, and HC with an area under the curve (AUC) of 1 .
Component of Liposome Phospholipid Bilayers
- Scientific Field: Biochemistry and Drug Delivery .
- Summary of Application: SMPC is a chemically defined phosphatidylcholine that may be used to compose the phospholipid bilayers of liposomes .
- Methods of Application: The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .
- Results: The results of this application were not specified in the sources .
Future Directions
properties
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174704 | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | |
CAS RN |
20664-02-2 | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.